![molecular formula C7H4BrClN2O B1379909 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1190316-24-5](/img/structure/B1379909.png)
5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
The compound “5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a heterocyclic compound with the molecular formula C7H4BrClN2O . It has a molecular weight of 247.48 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h1-2,12H, (H,10,11) . This indicates that the compound contains a pyrrolo[2,3-b]pyridin-2-one core with bromine and chlorine substituents.Physical And Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Research: Antidiabetic Agents
This compound has been explored for its potential role in the synthesis of antidiabetic drugs . Researchers have designed analogs based on the pyrrolopyridinone structure to inhibit the α-amylase enzyme, which is a target for diabetes treatment . These inhibitors can slow down the digestion of carbohydrates, thereby regulating blood glucose levels and managing diabetes.
Material Science: Organic Synthesis
In material science, this compound serves as a building block for the synthesis of various organic molecules. Its reactive sites make it suitable for cross-coupling reactions, which are pivotal in creating complex molecules for materials with specific properties .
Chemical Synthesis: Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyes. Its structure allows for the introduction of additional functional groups, expanding the diversity of accessible heterocycles .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be used as a standard in chromatographic analysis to identify and quantify similar compounds in complex mixtures .
Biological Studies: Enzyme Interaction
This compound’s interaction with enzymes like α-amylase is of interest in biological studies. It can be used to understand enzyme binding sites and inhibition mechanisms, which is valuable for drug discovery .
Cancer Research: Anticancer Activity
There is ongoing research into the anticancer activity of compounds derived from pyrrolopyridinone. These studies aim to understand the compound’s mechanism of action and its potential use in cancer therapy .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which are necessary steps for the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can lead to a decrease in cell proliferation and migration, as well as angiogenesis . This can result in the inhibition of tumor growth in cancers where the FGFR signaling pathway is abnormally activated .
properties
IUPAC Name |
5-bromo-4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRQJGBFQOUTBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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